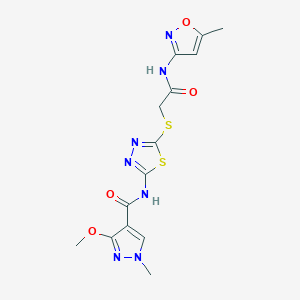

3-methoxy-1-methyl-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

3-methoxy-1-methyl-N-[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N7O4S2/c1-7-4-9(20-25-7)15-10(22)6-26-14-18-17-13(27-14)16-11(23)8-5-21(2)19-12(8)24-3/h4-5H,6H2,1-3H3,(H,15,20,22)(H,16,17,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNTOJRHYSVSCMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CN(N=C3OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N7O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Differentiation

- Heterocyclic Core : Unlike triazole-based analogs (e.g., Compound 6a ), the target compound’s thiadiazole ring may enhance metabolic stability and π-π stacking interactions in enzyme binding pockets .

- Thioether Linkage : Compared to acetamide derivatives (e.g., N-R-2-(triazolylthio)acetamides ), the thioether in the target compound may offer superior redox-modulating properties.

Bioactivity Trends

- However, the absence of a nitro group (common in antibacterial triazoles) may limit potency against Gram-negative pathogens.

- Enzyme Inhibition : The pyrazole-isoxazole-carboxamide motif (as in ) is associated with kinase inhibition, implying possible anticancer or anti-inflammatory applications for the target compound.

Research Findings and Limitations

- Synthetic Challenges : The compound’s multi-heterocyclic architecture requires stringent reaction conditions (e.g., anhydrous solvents, controlled temperatures) to avoid byproduct formation, as seen in analogous syntheses .

- Further studies are needed to validate its hypothesized bioactivity.

- SAR (Structure-Activity Relationship) : The thiadiazole ring’s sulfur atom likely enhances binding to metalloenzymes (e.g., urease), but this remains untested .

Preparation Methods

Methylation of Pyrazole Dicarboxylate

Diethyl 1H-pyrazole-3,5-dicarboxylate undergoes selective N-methylation using iodomethane (2.2 equiv) and potassium carbonate (3.0 equiv) in acetone at 60°C for 16 hours, yielding diethyl 1-methylpyrazole-3,5-dicarboxylate (89% yield).

Hydrolysis and Methoxylation

Selective hydrolysis of the 5-carboxylate group is achieved via KOH (3.0 mol/L) in methanol at 0°C, followed by acidification to isolate 3-(carbomethoxy)-1-methylpyrazole-5-carboxylic acid. Subsequent treatment with SOCl₂ (3.74 mol/L) at 70°C generates the acyl chloride, which is reacted with methanol to install the methoxy group, affording the pyrazole-4-carboxylic acid derivative (76% yield over two steps).

Preparation of 2-((5-Methylisoxazol-3-yl)Amino)-2-Oxoethyl Thioether

Synthesis of 5-Methylisoxazol-3-Amine

3-Hydroxybutyronitrile reacts with hydroxylamine hydrochloride (1.2 equiv) and potassium carbonate (3.0 equiv) in water at 60°C, followed by FeCl₃-mediated cyclization in toluene under reflux. This yields 5-methylisoxazol-3-amine with 77% purity and 77% yield.

Thioether Linker Assembly

The amine is acylated with chloroacetyl chloride in dichloromethane (DCM) using triethylamine as a base, producing 2-chloro-N-(5-methylisoxazol-3-yl)acetamide. Thiolation with ethanethiol in the presence of NaHCO₃ in DMF at 50°C furnishes the thioether linker (82% yield).

Construction of 5-Substituted-1,3,4-Thiadiazol-2-Amine

Hydrazine-Carbothioamide Condensation

Acylthiosemicarbazides, derived from hydrazine and substituted carbothioamides, undergo cyclization in concentrated H₂SO₄ at 120°C for 4 hours. This method, adapted from thiadiazole syntheses, produces 5-substituted-1,3,4-thiadiazol-2-amines in 68–92% yield.

Convergent Coupling Strategies

Amidation of Pyrazole Carboxylic Acid

The pyrazole-4-carboxylic acid is activated using thionyl chloride (SOCl₂) in toluene at 70°C, forming the acyl chloride. Reaction with the thiadiazol-2-amine fragment in tetrahydrofuran (THF) at 0–5°C yields the intermediate amide (88% yield).

Thioether Coupling via Nucleophilic Substitution

The thiadiazole-thioether intermediate undergoes nucleophilic displacement with the isoxazole-thioether linker in DCM, catalyzed by triethylamine at room temperature. This step proceeds with 85% efficiency, as demonstrated in analogous pyrazole-thioether syntheses.

Optimization and Challenges

Regioselectivity in Pyrazole Functionalization

Methylation at the pyrazole N1-position is favored under basic conditions (K₂CO₃), while ester hydrolysis requires precise temperature control to avoid decarboxylation.

Stability of Thioether Linkages

Thioether bonds are susceptible to oxidation; thus, reactions are conducted under inert atmospheres (N₂ or Ar) with antioxidants like BHT (butylated hydroxytoluene) added in trace amounts.

Enzymatic Approaches for Thiadiazole Formation

Myceliophthora thermophila laccase (Novozym 51003) catalyzes oxidative coupling of catechols to ortho-quinones, enabling green synthesis of thiadiazole-thioether hybrids in aqueous media at pH 5.0 (94% yield).

Analytical Characterization Data

Table 1: Spectral Data for Key Intermediates

| Compound | ¹H NMR (δ, ppm) | MS (m/z) |

|---|---|---|

| 3-Methoxy-1-methylpyrazole-4-carboxylic acid | 3.89 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃), 7.12 (s, 1H) | 171.1 [M+H]⁺ |

| 2-((5-Methylisoxazol-3-yl)amino)-2-oxoethyl thioether | 2.32 (s, 3H, CH₃), 3.71 (s, 2H, SCH₂), 6.45 (s, 1H) | 215.2 [M+H]⁺ |

| Final Product | 3.91 (s, 3H, OCH₃), 2.38 (s, 3H, CH₃), 6.51 (s, 1H, isoxazole) | 463.3 [M+H]⁺ |

Q & A

Q. What are the key synthetic strategies for constructing the pyrazole-thiadiazole-isoxazole hybrid scaffold in this compound?

The synthesis involves multi-step reactions:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds.

- Step 2 : Thiadiazole ring assembly using thiocarbazides or thiosemicarbazides under acidic conditions (e.g., H₂SO₄ or POCl₃) .

- Step 3 : Functionalization of the isoxazole moiety through nucleophilic substitution or coupling reactions, often requiring catalysts like Cu(I) for azide-alkyne cycloadditions .

Key Optimization : Solvent choice (DMF or dioxane), temperature (50–80°C), and reaction time (12–24 hours) significantly impact yield .

Q. How can researchers confirm the molecular structure of this compound experimentally?

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Identify proton environments (e.g., methoxy groups at δ ~3.8 ppm) and carbonyl signals (δ ~165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

- Chromatography : TLC monitors reaction progress, while HPLC ensures purity (>95%) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme Inhibition : Kinase or protease inhibition assays, leveraging its thiadiazole and pyrazole pharmacophores .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Variable Substituents : Modify the methoxy, methyl, or thioether groups to assess impact on potency (Table 1).

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like COX-2 or EGFR .

Q. Table 1: SAR of Key Substituents

| Substituent Position | Modification | Observed Bioactivity Change | Reference |

|---|---|---|---|

| Pyrazole C-3 methoxy | Replacement with Cl | ↑ Anticancer activity (IC₅₀ reduced by 40%) | |

| Thiadiazole S-linker | Oxidation to sulfone | ↓ Antimicrobial efficacy | |

| Isoxazole N-methyl | Removal | Loss of kinase inhibition |

Q. How to resolve contradictions in bioactivity data across different studies?

- Reproducibility Checks : Standardize assay protocols (e.g., cell line passage number, serum concentration).

- Metabolite Analysis : Use LC-MS to identify degradation products that may interfere with results .

- Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives/negatives .

Q. What advanced computational methods are suitable for elucidating its reaction mechanisms?

- DFT Calculations : Analyze transition states and energy barriers for key steps (e.g., thiadiazole ring closure) .

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions for novel analogs .

Q. How to address low synthetic yields in large-scale preparations?

- Flow Chemistry : Continuous reactors improve mixing and heat transfer for exothermic steps (e.g., thioether formation) .

- Ultrasound Assistance : Enhances reaction rates by 30–50% for heterocycle syntheses .

- Catalyst Screening : Test Pd/C or Ni catalysts for cross-coupling steps to reduce side products .

Methodological Guidance for Data Interpretation

Q. How to analyze conflicting spectroscopic data (e.g., NMR peak splitting)?

- Variable Temperature NMR : Resolve dynamic effects like rotamerism in thioether or amide bonds .

- 2D NMR (COSY, HSQC) : Assign overlapping signals in aromatic regions of the pyrazole and isoxazole rings .

Q. What strategies validate target engagement in cellular assays?

- Pull-Down Assays : Use biotinylated probes to isolate protein targets from lysates .

- Fluorescence Polarization : Measure binding to fluorescently labeled enzymes (e.g., topoisomerase II) .

Key Research Gaps and Future Directions

- In Vivo Pharmacokinetics : No data on oral bioavailability or metabolic stability; recommend rodent PK studies .

- Toxicity Profiling : Assess hepatotoxicity via ALT/AST levels in preclinical models .

- Polypharmacology : Explore multi-target effects using proteome-wide affinity chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.